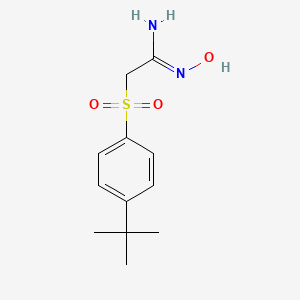

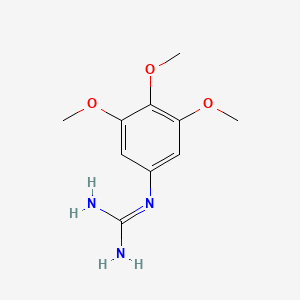

N-(3,4,5-Trimethoxyphenyl)guanidine

説明

N-(3,4,5-Trimethoxyphenyl)guanidine is a compound that features the guanidine functional group, which is known for its versatility in chemistry and its presence in compounds with diverse biological activities. Guanidines are particularly interesting due to their ability to bind molecular anions and their role in biological systems as DNA minor groove binders, kinase inhibitors, and β2-noradrenaline receptors antagonists .

Synthesis Analysis

The synthesis of guanidines, including N-(3,4,5-Trimethoxyphenyl)guanidine, can be achieved through various methods. One approach involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . A versatile one-pot synthesis method has been developed that utilizes carbamoyl isothiocyanates to form highly substituted guanidines under mild conditions. This method allows for the synthesis of 1,3-multisubstituted guanidines from two separate amines and has been shown to be effective with amines of varying reactivity, including aromatic amines .

Molecular Structure Analysis

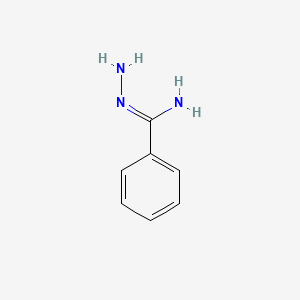

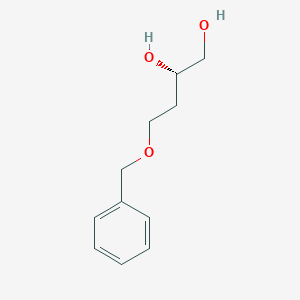

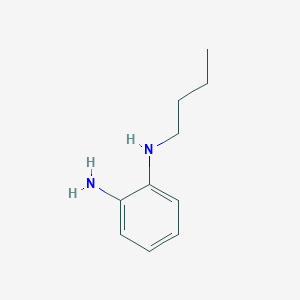

The molecular structure of guanidines is characterized by the presence of the guanidine group, which is a functional group with the general structure of (R1R2N)(R3N)C=N-R4. In the case of N-(3,4,5-Trimethoxyphenyl)guanidine, the guanidine group is substituted with a trimethoxyphenyl moiety, which can influence the reactivity and biological activity of the molecule .

Chemical Reactions Analysis

Guanidines can participate in various chemical reactions due to their reactivity. For instance, they can be synthesized through cyclocondensation reactions of N-amidinyliminium ions with different reactants such as 1,3-dienes, styrenes, and β-dicarbonyl compounds to form polycyclic guanidines . The reactivity of guanidines can also be harnessed in biological applications, where they interact with biological targets through mechanisms such as DNA binding or receptor antagonism .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidines are influenced by their molecular structure and the nature of their substituents. The presence of the guanidine group imparts basicity to the molecule, which can be modulated by the introduction of substituents like the trimethoxyphenyl group. The synthesis methods mentioned also highlight the importance of steric and electronic effects on the yields and reactivity of guanidines, with aromatic amines showing good yields in guanidinylation reactions .

科学的研究の応用

-

Scientific Field: Crystallography and Chemistry

- Application : Synthesis and crystal structures of two novel 3,4,5- trimethoxyphenyl derivatives .

- Method : The compounds were obtained unexpectedly from a reaction involving (Z)-1-[(2′,3′-dinitro-4′-methoxy)-phenyl]-2-[(3″,4″,5″-trimethoxy)-phenyl]ethene . The molecular structures of these compounds were obtained by single-crystal X-ray diffraction .

- Results : The crystallization of the first compound occurs in the centrosymmetric monoclinic space group P 2 1 / c (No. 14) with a =7.7311 (5), b =19.9239 (13), c =11.5725 (8); and β =92.193 (3) and Z =4. The crystallization of the second compound occurs in the centrosymmetric monoclinic space group C 2/ c (No. 15) with a =21.296 (2), b =6.8963 (7), c =20.001 (2); and β =114.121 (6) and Z =8 .

-

Scientific Field: Cancer Research

-

Scientific Field: Organic & Biomolecular Chemistry

- Application : One-pot synthesis of diverse N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines .

- Method : A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

- Results : The guanidine functionality is a privileged structure in many natural products, biochemical processes and pharmaceuticals, playing key roles in various biological functions .

-

Scientific Field: Medicinal Chemistry

- Application : The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

- Results : The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

-

Scientific Field: Organic & Biomolecular Chemistry

- Application : One-pot synthesis of diverse N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines .

- Method : A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

- Results : The guanidine functionality is a privileged structure in many natural products, biochemical processes and pharmaceuticals, playing key roles in various biological functions .

-

Scientific Field: Medicinal Chemistry

- Application : The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

- Results : The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

将来の方向性

The Trimethoxyphenyl (TMP) group, which is part of “N-(3,4,5-Trimethoxyphenyl)guanidine”, is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds . Compounds containing the TMP group have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties . They also hold potential against various viruses and parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , thereby expanding their therapeutic scope. This suggests a wide range of future research and application possibilities for “N-(3,4,5-Trimethoxyphenyl)guanidine”.

特性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-14-7-4-6(13-10(11)12)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUWATABALHSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436672 | |

| Record name | N-(3,4,5-TRIMETHOXYPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4,5-Trimethoxyphenyl)guanidine | |

CAS RN |

57004-63-4 | |

| Record name | N-(3,4,5-TRIMETHOXYPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)